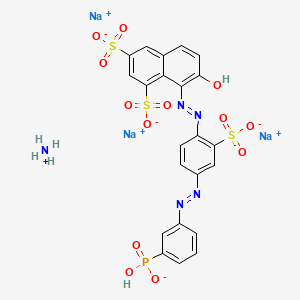![molecular formula C21H10O3S B14478598 8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione CAS No. 67307-42-0](/img/structure/B14478598.png)
8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione is a chemical compound known for its unique structure and properties It is characterized by a fused ring system that includes naphthalene and thioxanthene units, with three ketone groups at positions 5, 8, and 14
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as naphthalene derivatives and thioxanthene intermediates can be reacted in the presence of strong acids or bases to facilitate ring closure and formation of the trione structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the structure can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.
Wirkmechanismus
The mechanism by which 8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione exerts its effects involves interactions with molecular targets and pathways. For instance, its ability to undergo redox reactions can influence cellular processes and enzyme activities. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
- 10,11-Dichloro-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
- 10,12-Dichloro-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione
Comparison: Compared to its chlorinated analogs, 8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione is unique due to the absence of chlorine atoms, which can significantly alter its reactivity and applications. The presence of chlorine atoms in similar compounds can enhance their electrophilic properties and influence their behavior in chemical reactions.
Eigenschaften
CAS-Nummer |
67307-42-0 |
|---|---|
Molekularformel |
C21H10O3S |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
naphtho[2,3-c]thioxanthene-5,8,14-trione |
InChI |
InChI=1S/C21H10O3S/c22-18-11-5-1-2-6-12(11)20(24)17-14(18)9-10-15-19(23)13-7-3-4-8-16(13)25-21(15)17/h1-10H |
InChI-Schlüssel |
YLXXZDMMTKVKKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C(=O)C5=CC=CC=C5S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


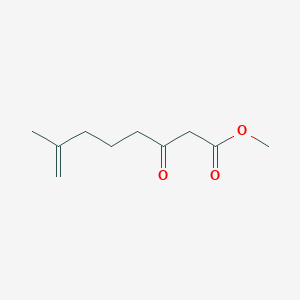

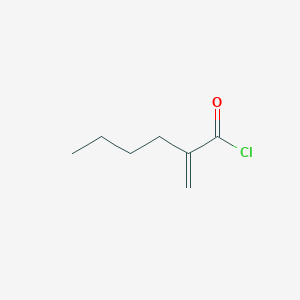
![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
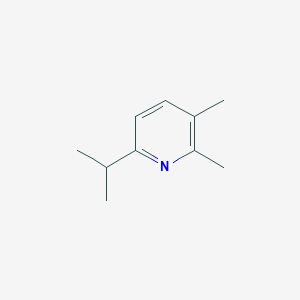

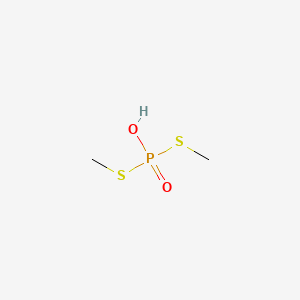
![2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-](/img/structure/B14478569.png)
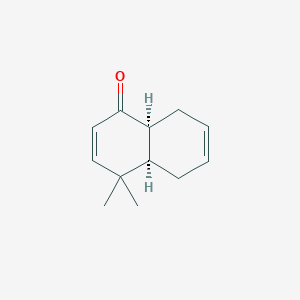
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)

